molecular formula C9H19ClN2 B11904719 4-(3-Methylazetidin-1-yl)piperidine hydrochloride

4-(3-Methylazetidin-1-yl)piperidine hydrochloride

Cat. No.: B11904719
M. Wt: 190.71 g/mol
InChI Key: AQHRCAZIEXKAID-UHFFFAOYSA-N
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Description

4-(3-Methylazetidin-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C₉H₁₉ClN₂ It is a hydrochloride salt form of 4-(3-Methylazetidin-1-yl)piperidine, which is a heterocyclic compound containing both azetidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylazetidin-1-yl)piperidine hydrochloride typically involves the following steps:

    Formation of 3-Methylazetidine: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Reaction with Piperidine: The 3-Methylazetidine is then reacted with piperidine in the presence of a suitable catalyst to form 4-(3-Methylazetidin-1-yl)piperidine.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylazetidin-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: Reduced derivatives of the compound.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

4-(3-Methylazetidin-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(3-Methylazetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(3-Methylazetidin-1-yl)piperidine hydrochloride can be compared with other similar compounds, such as:

  • 4-(3-Ethylazetidin-1-yl)piperidine hydrochloride
  • 4-(3-Propylazetidin-1-yl)piperidine hydrochloride
  • 4-(3-Butylazetidin-1-yl)piperidine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of azetidine and piperidine rings makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

4-(3-methylazetidin-1-yl)piperidine;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c1-8-6-11(7-8)9-2-4-10-5-3-9;/h8-10H,2-7H2,1H3;1H

InChI Key

AQHRCAZIEXKAID-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C2CCNCC2.Cl

Origin of Product

United States

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